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Introduction
Acetyl-CoA Carboxylase Alpha (ACCα), also known as ACC1, is a crucial enzyme in fatty acid

biosynthesis. It catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA,

the rate-limiting step in this pathway.[1][2] Due to its central role in metabolism, ACCα is a

significant target for drug discovery in various therapeutic areas, including metabolic syndrome,

obesity, and cancer.[2][3] The production of high-quality, active recombinant ACCα is essential

for structural studies, inhibitor screening, and detailed biochemical characterization.

These application notes provide a comprehensive guide to the expression and purification of

recombinant ACCα, addressing common challenges such as protein solubility, stability, and

obtaining a functionally active enzyme. Detailed protocols for expression in mammalian and

insect cell systems, along with multi-step purification strategies, are outlined below.

Signaling Pathway and Regulation
ACCα activity is tightly regulated by both allosteric mechanisms and post-translational

modifications. Citrate acts as a potent allosteric activator, promoting the polymerization of

ACCα monomers into active filaments.[4][5] Conversely, long-chain fatty acyl-CoAs provide

feedback inhibition.[2] Phosphorylation by AMP-activated protein kinase (AMPK) in response to
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low cellular energy status leads to the inactivation of ACCα.[1] Understanding these regulatory

mechanisms is critical for designing purification strategies that yield a stable and active

enzyme.
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Caption: Regulation of ACCα activity and its role in fatty acid synthesis.

Experimental Workflow for ACCα Purification
The purification of recombinant ACCα typically involves expression in a suitable host system,

cell lysis, and a series of chromatography steps to isolate the protein of interest. The choice of

expression system and purification strategy can significantly impact the yield and quality of the

final protein product.
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Caption: General experimental workflow for recombinant ACCα purification.

Quantitative Data Summary
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The following table summarizes key quantitative data from published purification protocols for

recombinant ACCα.

Parameter
Human ACCα (from
293F cells)[6]

Human ACC2 (from
Insect cells)[7]

Diatom ACC
(Cyclotella
cryptica)[8]

Expression System Mammalian (293F) Insect (Trichoplusia ni) Diatom

Affinity Tag
None (endogenous

biotin)

N-terminal His-tag

(removed)
None

Purification Fold Not Reported Not Reported ~600-fold

Specific Activity Not Reported Not Reported
up to 14.6

µmol/mg/min

Km (Acetyl-CoA) Not Reported 2 µM 233 µM

Km (ATP) Not Reported 52 µM 65 µM

Km (HCO3-) Not Reported Not Reported 750 µM

Purity >80%[9] Homogeneous Near Homogeneity

Detailed Experimental Protocols
Protocol 1: Purification of Tag-less Recombinant Human
ACCα from Mammalian Cells
This protocol is adapted from a method for purifying endogenous ACCα, which relies on the

natural biotinylation of the enzyme for affinity purification.[6]

A. Expression in 293F Cells

Transfect 293F cells with a mammalian expression vector containing the human ACACA

gene.

Culture the cells in a suitable medium (e.g., 293F FreeStyle medium) supplemented with 1%

FBS.
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For enhanced expression, a viral transduction system (e.g., baculovirus) can be employed.

Infect cells at a density of 2.0 × 10^6 cells/mL.

Approximately 8 hours post-infection, add 10 mM sodium butyrate to boost protein

expression.

Harvest the cells 48 hours post-infection by centrifugation at 8,983 × g for 10 minutes at 4°C.

The cell pellet can be stored at -80°C.[6]

B. Cell Lysis

Resuspend the frozen cell pellet in 30 mL of ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH

7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors).

Lyse the cells by sonication or using a French press on ice.

Clarify the lysate by centrifugation at high speed (e.g., 20,000 × g) for 30 minutes at 4°C to

pellet cell debris.

C. StrepTactin Affinity Chromatography

Equilibrate a StrepTactin affinity column with wash buffer (e.g., 20 mM Tris-HCl pH 8.0, 150

mM NaCl).

Load the clarified supernatant onto the equilibrated column. The biotinylated ACCα will bind

to the StrepTactin resin.[6]

Wash the column extensively with wash buffer to remove non-specifically bound proteins.

Elute the ACCα using an elution buffer containing a competitor for the biotin-binding site,

such as 10 mM D-biotin.[6]

D. Size Exclusion Chromatography (SEC)

Concentrate the eluted fractions from the affinity step.

Load the concentrated protein onto a size exclusion chromatography column (e.g., Superose

6 or Sephacryl S-400) pre-equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5,
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200 mM NaCl, 1 mM DTT).

Collect fractions and analyze for the presence of ACCα by SDS-PAGE and Western blot.[6]

Pool the fractions containing pure ACCα.

E. Protein Analysis and Storage

Determine the protein concentration using a standard method (e.g., Bradford assay).

Assess the purity by SDS-PAGE and Coomassie blue staining.

Measure the enzyme activity using a spectrophotometric assay that couples the production

of ADP to the oxidation of NADH.[6]

Store the purified protein at -80°C in a storage buffer containing glycerol (e.g., 20-50%) to

prevent freezing-induced denaturation.

Protocol 2: Purification of His-tagged Recombinant
Human ACCα from Insect Cells
This protocol is based on methods developed for expressing and purifying ACC isozymes in a

baculovirus/insect cell system.[3][7]

A. Expression in Insect Cells (e.g., Trichoplusia ni or Sf9)

Generate a recombinant baculovirus containing the human ACACA gene with an N-terminal

His6-tag.

Infect insect cells at an appropriate multiplicity of infection (MOI).

Harvest the cells 48-72 hours post-infection by centrifugation.

B. Cell Lysis

Resuspend the cell pellet in an ice-cold lysis buffer containing a non-ionic detergent and

protease inhibitors (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% NP-

40, protease inhibitor cocktail).
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Lyse the cells by sonication on ice.

Clarify the lysate by centrifugation.

C. Immobilized Metal Affinity Chromatography (IMAC)

Equilibrate a Ni-NTA or other suitable IMAC resin with a binding buffer (e.g., 50 mM Tris-HCl

pH 8.0, 300 mM NaCl, 10 mM imidazole).[10]

Load the clarified lysate onto the column.

Wash the column with the binding buffer and then with a wash buffer containing a slightly

higher concentration of imidazole (e.g., 20-40 mM) to remove weakly bound contaminants.

Elute the His-tagged ACCα with an elution buffer containing a high concentration of

imidazole (e.g., 250-500 mM).

D. (Optional) Tag Removal

If required for downstream applications, the His-tag can be removed by enzymatic cleavage

(e.g., using TEV or thrombin protease, if a cleavage site is engineered between the tag and

the protein).

After cleavage, the tag and the protease can be removed by a second IMAC step where the

tag-less protein flows through the column.

E. Ion Exchange or Size Exclusion Chromatography

For further polishing, the eluted fractions can be subjected to ion-exchange chromatography

(anion or cation exchange, depending on the pI of ACCα and the buffer pH) or size exclusion

chromatography as described in Protocol 1.

F. Protein Analysis and Storage

Perform protein concentration determination, purity assessment (SDS-PAGE), and activity

assays as described previously.

Store the purified enzyme at -80°C.
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Concluding Remarks
The purification of recombinant ACCα presents several challenges, including the large size of

the protein, its tendency to aggregate, and the requirement for proper biotinylation and

allosteric activation for full enzymatic activity. The protocols provided here offer robust starting

points for obtaining high-quality recombinant ACCα for various research and drug development

applications. Optimization of buffer components, such as the inclusion of citrate to maintain

activity and solubility, and careful handling during purification are key to success.[4] The choice

between a tagged or tag-less construct will depend on the specific requirements of the

downstream application, with tag-less protein being preferable for structural and biophysical

characterization.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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